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Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of

the rare sugar D-Altrose, starting from D-Psicose (also known as D-Allulose). The synthesis is

achieved through a sequential isomerization process catalyzed by L-rhamnose isomerase.

Initially, D-Psicose is converted to a mixture containing D-Allose. Subsequently, under specific

conditions, D-Allose can be further isomerized to yield D-Altrose. This document outlines the

enzymatic reaction, purification methods, quantitative data, and detailed experimental

protocols.

Introduction
D-Altrose is a rare aldohexose with significant potential in the pharmaceutical and food

industries. Its synthesis, however, presents challenges due to its low natural abundance.

Enzymatic synthesis offers a promising and environmentally friendly alternative to complex

chemical methods. This protocol focuses on the use of L-rhamnose isomerase (L-RhI), an

enzyme known for its broad substrate specificity, to catalyze the conversion of D-Psicose to D-
Altrose via a D-Allose intermediate.[1][2] L-rhamnose isomerase from Pseudomonas stutzeri

has been shown to catalyze the interconversion of D-Allose to D-Psicose and D-Altrose.[1]

Principle of the Method
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The enzymatic synthesis of D-Altrose from D-Psicose is a two-step isomerization process,

which can be performed in a single reaction vessel (one-pot synthesis).

Isomerization of D-Psicose to D-Allose: L-rhamnose isomerase catalyzes the conversion of

the ketose D-Psicose to the aldose D-Allose.

Isomerization of D-Allose to D-Altrose: The same enzyme, L-rhamnose isomerase, can

further catalyze the isomerization of D-Allose to its epimer, D-Altrose.

The reaction reaches an equilibrium containing D-Psicose, D-Allose, and D-Altrose.[2]

Subsequent purification steps are necessary to isolate D-Altrose.

Key Enzyme
The central enzyme in this process is L-rhamnose isomerase (L-RhI) (EC 5.3.1.14), particularly

the enzyme derived from Pseudomonas stutzeri.[1] This enzyme exhibits broad substrate

specificity, enabling it to act on various aldoses and ketoses.

Experimental Workflow
The overall workflow for the enzymatic synthesis of D-Altrose from D-Psicose is depicted

below.
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Caption: General workflow for the enzymatic synthesis of D-Altrose.

Signaling Pathway
The enzymatic conversion pathway from D-Psicose to D-Altrose is illustrated in the following

diagram.
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Caption: Enzymatic conversion of D-Psicose to D-Altrose.

Quantitative Data
The following tables summarize the quantitative data for the enzymatic synthesis of D-Altrose
from D-Psicose.

Table 1: Reaction Conditions for Enzymatic Synthesis
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Parameter Value Reference

Enzyme
L-rhamnose isomerase

(Pseudomonas stutzeri)

Substrate D-Psicose

Initial Substrate Conc. 500 g/L

pH 8.0

Temperature 60°C

Cofactor
MnCl₂ (optional, can enhance

activity)

Table 2: Product Yields at Equilibrium

Product Yield (%) Reference

D-Psicose (remaining) 67%

D-Allose 25%

D-Altrose 8%

Table 3: Kinetic Parameters of L-rhamnose isomerase from Pseudomonas stutzeri

Substrate Km (mM) Vmax (U/mg) Reference

L-rhamnose 11 240

D-allose - -

Note: Specific kinetic data for D-psicose and D-altrose with L-rhamnose isomerase from

Pseudomonas stutzeri were not readily available in the searched literature. The enzyme's

primary substrate is L-rhamnose.
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Protocol 1: Enzymatic Synthesis of D-Altrose from D-
Psicose
This protocol describes a batch reaction for the conversion of D-Psicose.

Materials:

D-Psicose

Recombinant L-rhamnose isomerase (from P. stutzeri, may be cross-linked or immobilized

for reusability)

50 mM EPPS buffer (pH 8.0)

MnCl₂ solution (1 M)

Reaction vessel with temperature control and stirring

Procedure:

Prepare a 500 g/L solution of D-Psicose in 50 mM EPPS buffer (pH 8.0).

Add MnCl₂ to a final concentration of 1 mM.

Pre-heat the substrate solution to 60°C.

Add L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration

should be determined empirically, but a starting point could be based on the activity units

required to achieve equilibrium within a reasonable timeframe.

Incubate the reaction at 60°C with gentle stirring for at least 5 hours, or until equilibrium is

reached.

Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar

composition using HPLC or capillary electrophoresis.

Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g.,

80°C for 10 minutes, stability of the enzyme permitting) or by removing the immobilized
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enzyme.

Protocol 2: Purification of D-Altrose
This protocol outlines a general strategy for the purification of D-Altrose from the reaction

mixture.

Materials:

Reaction mixture from Protocol 1

Ethanol

Chromatography system (e.g., Simulated Moving Bed)

Appropriate chromatography resin (e.g., cation exchange resin)

Rotary evaporator

Procedure:

Initial Separation by Ethanol Crystallization:

Concentrate the reaction mixture using a rotary evaporator.

Add ethanol to the concentrated syrup to selectively crystallize D-Allose. D-Allose is less

soluble in ethanol compared to D-Psicose and D-Altrose.

Separate the D-Allose crystals by filtration. The filtrate will be enriched with D-Psicose and

D-Altrose.

Chromatographic Separation:

The filtrate from the previous step, containing D-Psicose and D-Altrose, can be further

purified using column chromatography. A simulated moving bed (SMB) chromatography

system is effective for large-scale separation of sugars.

The choice of resin and elution conditions will need to be optimized for the specific

separation of D-Psicose and D-Altrose. Cation exchange resins are commonly used for
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sugar separations.

Analysis of Fractions:

Collect fractions from the chromatography column and analyze for the presence of D-
Altrose using an appropriate analytical method (e.g., HPLC-RID).

Concentration and Crystallization:

Pool the fractions containing pure D-Altrose.

Concentrate the solution using a rotary evaporator.

Induce crystallization to obtain pure D-Altrose.

Analytical Methods
Accurate monitoring of the reaction and assessment of product purity requires reliable

analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector

(RID) is a common method for the analysis of sugars. An aminopropyl silane column can be

used with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).

Capillary Electrophoresis (CE): CE offers a high-resolution method for the separation of

closely related sugar isomers.

Conclusion
The enzymatic synthesis of D-Altrose from D-Psicose using L-rhamnose isomerase is a

feasible approach, although it results in a product mixture at equilibrium. The provided

protocols offer a foundation for researchers to develop and optimize this process. Further

research into enzyme engineering to improve the selectivity towards D-Altrose and

optimization of purification strategies will be crucial for enhancing the overall yield and

economic viability of this method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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